molecular formula C12H11F3N2O B8161121 4-Morpholino-3-(trifluoromethyl)benzonitrile

4-Morpholino-3-(trifluoromethyl)benzonitrile

Cat. No.: B8161121
M. Wt: 256.22 g/mol
InChI Key: BHTGBXRJZTUDPR-UHFFFAOYSA-N
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Description

4-Morpholino-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C12H11F3N2O It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Morpholino-3-(trifluoromethyl)benzonitrile can be synthesized through a multi-step process. One common method involves the reaction of morpholine with 4-fluoro-3-(trifluoromethyl)benzonitrile. The reaction typically occurs under controlled conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of 4-Morpholino-3-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Morpholino-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Morpholino-3-(trifluoromethyl)benzonitrile exerts its effects depends on its interaction with specific molecular targets. The morpholine ring and trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholino-3-(trifluoromethyl)benzaldehyde
  • 4-Morpholino-3-(trifluoromethyl)benzoic acid
  • 4-Morpholino-3-(trifluoromethyl)benzylamine

Uniqueness

4-Morpholino-3-(trifluoromethyl)benzonitrile is unique due to the combination of its morpholine ring, trifluoromethyl group, and nitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-morpholin-4-yl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTGBXRJZTUDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (15 g, 79 mmol) in dimethylsulfoxide (160 mL) was added morpholine (13.8 mL, 159 mmol) and potassium carbonate (16.4 g, 119 mmol). The mixture was heated at about 90° C. for 18 hours. The mixture was cooled to ambient temperature and the solid was removed by filtration. The fitrate was partitioned between ethyl acetate (1.8 L) and water (1.5 L). The organic layer was washed with water (1.0 L) and brine (1.0 L) and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo to give 4-morpholino-3-(trifluoromethyl)benzonitrile (17.25 g, 85%). 1H NMR (DMSO-d6, 400 MHz) δ 8.18 (d, J=2.05 Hz, 1H), 8.09 (dd, J=8.51, 2.06 Hz, 1H), 7.60 (d, J=8.52 Hz, 1H), 3.69-3.75 (m, 4H), 2.97-3.04 (m, 4H).
Quantity
15 g
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reactant
Reaction Step One
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13.8 mL
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reactant
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16.4 g
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reactant
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Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound is prepared using an analogous method as described in Example 1.1, utilising 4-bromo-3-(trifluoromethyl)-benzonitrile and morpholine (Fluka, Buchs, Switzerland), with a reaction temperature of 95° C.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4-Fluoro-3-(trifluoromethyl)benzonitrile (2.0 g, 10.58 mmol) was dissolved in dimethyl acetamide (35 mL), morpholine (2.88 mL, 31.73 mmol) was added thereto, and the mixture was subjected to a reaction at 145° C. for 19 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate (50 mL), and the organic layer was washed with an aqueous sodium hydrogen carbonate solution (50 mL). The organic layer was washed with water, dried with sodium sulfate, and the solvent was distilled under reduced pressure. The concentrated mixture was crystallized with ethyl acetate (10 mL) and n-hexane (80 mL) to obtain the title compound as a brown solid (2.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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